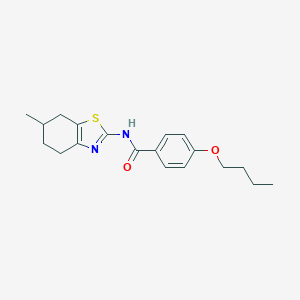
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine, also known as PNU-22394, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has also been found to inhibit the JNK signaling pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In neuronal cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In cancer cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to induce cell cycle arrest and apoptosis. In cardiac cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been found to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has some limitations, such as its relatively high cost and limited availability in some regions.
Zukünftige Richtungen
There are several future directions for the research on 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine. One potential area of investigation is the development of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine derivatives with improved pharmacological properties. Another future direction is the investigation of the molecular targets of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine and the signaling pathways involved in its pharmacological effects. Additionally, the therapeutic potential of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine in other diseases, such as neurodegenerative disorders and metabolic diseases, could be explored.
Conclusion:
In conclusion, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine is a promising compound with potential therapeutic applications in various fields. Its synthesis method has been optimized for large-scale production, and its pharmacological properties have been extensively studied. Further research is needed to fully understand the mechanism of action of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine and its potential therapeutic applications in different diseases.
Synthesemethoden
The synthesis of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-pyridinemethanol with methylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with piperazine to yield the final product. The synthesis of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been widely studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to have neuroprotective effects against neuronal damage induced by oxidative stress. In oncology, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been investigated for its anti-tumor activity, and it has been found to inhibit the growth of various cancer cell lines. In cardiovascular diseases, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential to reduce myocardial infarction size and improve cardiac function.
Eigenschaften
Produktname |
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine |
|---|---|
Molekularformel |
C11H17N3O2S |
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
1-methylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)10-11-2-4-12-5-3-11/h2-5H,6-10H2,1H3 |
InChI-Schlüssel |
BNPFEROTGSWEBV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)



![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)